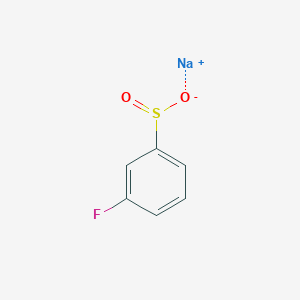

Sodium 3-fluorobenzenesulfinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-fluorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBZZYQYBHPSST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935447-39-5 | |

| Record name | sodium 3-fluorobenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Sulfinate Salts As Versatile Synthetic Intermediates in Organic Chemistry

Sulfinate salts, including aryl sulfinates like Sodium 3-fluorobenzenesulfinate, are highly valued as versatile synthetic intermediates in organic chemistry. rsc.org Their utility stems from their ability to act as precursors for a wide array of organosulfur compounds. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The significance of sulfinate salts lies in their dual reactivity. Depending on the reaction conditions, they can function as sulfonylating, sulfenylating, or sulfinylating reagents. rsc.org This adaptability allows for the construction of various sulfur-containing functional groups, including sulfones, sulfonamides, and thiosulfonates, through the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.org

Aryl sulfinates are particularly important in cross-coupling reactions, where they can react as either nucleophilic or electrophilic partners. acs.org This dual capacity has been exploited in numerous synthetic strategies, including the formation of sulfones through reactions with alkyl or aryl halides. researchgate.net Furthermore, the development of photoredox and transition-metal dual catalysis has expanded the applications of sulfinate salts, enabling efficient cross-coupling reactions under mild conditions. nih.gov

Historical Development and Evolution of Sulfinate Chemistry

The study of sulfinates dates back to the 19th century, with the earliest known use of the term "sulfinate" appearing in the Journal of the Chemical Society in 1877. oed.com Early research focused on the fundamental properties and reactions of these compounds. For over 75 years, the alkylation of sulfinic acid salts with alkyl halides has been a standard method for synthesizing alkyl sulfones. researchgate.net

The 20th and 21st centuries have witnessed a dramatic expansion in the applications of sulfinate chemistry, driven by the development of new catalytic systems. Transition-metal catalyzed coupling reactions have emerged as a powerful tool for forming aryl sulfones from sulfinates and aryl halides. researchgate.net Researchers have explored various catalysts, including copper and palladium, to facilitate these transformations. nih.govrsc.org

In recent years, there has been a significant focus on developing more sustainable and efficient synthetic methods. This has led to the exploration of photoredox catalysis, which allows for the generation of sulfonyl radicals from sulfinate salts under mild, room-temperature conditions. nih.gov Additionally, electrochemical methods for the synthesis and transformation of sulfinates are gaining traction. rsc.org The ongoing evolution of sulfinate chemistry continues to provide organic chemists with innovative tools for the construction of complex molecules.

Fundamental Reactivity Modes of Aryl Sulfinate Anions: Nucleophilic and Electrophilic Pathways

The rich chemistry of aryl sulfinate anions is largely attributable to their dual reactivity, enabling them to participate in both nucleophilic and electrophilic pathways. researchgate.net The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. researchgate.net

Nucleophilic Pathways:

In their most common role, aryl sulfinate anions act as sulfur-centered nucleophiles. They readily react with a variety of electrophiles to form new carbon-sulfur bonds. A classic example is the reaction with alkyl halides to produce sulfones. researchgate.net Transition metal-catalyzed cross-coupling reactions have significantly broadened the scope of this reactivity, allowing for the arylation of sulfinates with aryl halides and other electrophilic partners. nih.govacs.org These reactions are fundamental to the synthesis of diaryl sulfones and other important structural motifs.

Electrophilic Pathways:

While inherently nucleophilic, aryl sulfinate anions can also serve as precursors to electrophilic species. Under specific oxidative conditions, sulfinates can be converted into sulfonyl radicals. These highly reactive intermediates can then participate in a variety of transformations, including addition reactions to alkenes and alkynes, and cyclization reactions. The use of photoredox catalysis has become a prominent method for generating sulfonyl radicals from sulfinates, offering a mild and efficient alternative to traditional methods that often require harsh reagents. nih.gov

This dual reactivity makes aryl sulfinates, including Sodium 3-fluorobenzenesulfinate, powerful and versatile building blocks in the toolbox of modern organic synthesis. rsc.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 935447-39-5 |

| Molecular Formula | C6H4FNaO2S |

| Molecular Weight | 182.15 g/mol |

| Appearance | Powder |

| IUPAC Name | This compound |

| InChI Key | MMBZZYQYBHPSST-UHFFFAOYSA-M |

This data is compiled from multiple sources. sigmaaldrich.combldpharm.comsigmaaldrich.com

Applications in Advanced Organic Synthesis and Chemical Development

Utilization as Key Building Blocks in Complex Molecule Synthesis

The primary role of sodium 3-fluorobenzenesulfinate in synthesis is to act as a precursor to the 3-fluorobenzenesulfonyl group. This is most often accomplished by generating a 3-fluorobenzenesulfonyl radical, which can then be incorporated into a target molecule through various bond-forming reactions.

The sulfone functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Diaryl sulfones, in particular, are privileged structures known for their biological activity. This compound serves as an excellent starting material for the synthesis of these valuable compounds. rsc.org Through modern cross-coupling reactions, such as nickel/photoredox dual catalysis, the 3-fluorophenylsulfonyl group can be efficiently joined to various aryl and heteroaryl halides. rsc.orgnih.gov This method allows for the late-stage functionalization of complex, drug-like molecules, providing a direct route to novel sulfonyl derivatives. The mild conditions of these reactions ensure compatibility with a broad range of sensitive functional groups often present in pharmaceutical intermediates. rsc.orgnih.gov The resulting fluorinated sulfones can exhibit enhanced metabolic stability, membrane permeability, and binding affinity, making them attractive targets for drug discovery programs.

Similar to its role in pharmaceuticals, the 3-fluorophenylsulfonyl moiety is also a valuable component in the design of modern agrochemicals, such as herbicides, fungicides, and insecticides. This compound provides a reliable and direct method for installing this group into potential agrochemical candidates. The synthesis of allyl sulfones, for instance, can be achieved through photoredox/nickel dual catalysis using sodium sulfinate salts as the sulfonyl radical precursor. researchgate.net The fluorine atom can significantly alter the electronic properties and lipophilicity of a molecule, which can lead to enhanced efficacy, selectivity, and improved environmental profiles of the resulting agrochemical products.

Role in Modern Catalysis

While not typically a ligand itself, this compound is a key substrate in several cutting-edge catalytic systems, where it is transformed into a highly reactive intermediate.

In the context of modern transition-metal catalysis, particularly nickel-catalyzed cross-coupling reactions, this compound does not function as a ligand. Ligands are species that coordinate to the metal center to modulate its reactivity, selectivity, and stability. In these systems, external ligands, such as bipyridine derivatives (e.g., dtbbpy), are added to fulfill this role. Instead, this compound acts as a crucial pro-reagent or substrate. Its primary function is to serve as a precursor to the 3-fluorobenzenesulfonyl radical upon oxidation, which then participates in the catalytic cycle.

A significant advancement in synthesis has been the integration of sodium sulfinates into dual catalytic systems, most notably photoredox/nickel catalysis. nih.gov This powerful strategy enables the formation of carbon-sulfur bonds under exceptionally mild conditions, often at room temperature. rsc.orgnih.gov

The general mechanism proceeds as follows:

A photocatalyst, typically an iridium or ruthenium complex, absorbs energy from visible light, transitioning to a long-lived, high-energy excited state.

This excited photocatalyst oxidizes the this compound via a single-electron transfer (SET) event. This generates a 3-fluorobenzenesulfonyl radical.

Concurrently, a nickel catalyst undergoes its own catalytic cycle. The sulfonyl radical generated in the photoredox cycle is intercepted by the nickel center, which then facilitates the cross-coupling with an organic halide (e.g., an aryl or heteroaryl bromide) to form the desired sulfone product.

This dual catalytic approach has proven highly effective for synthesizing a diverse range of sulfones with excellent functional group tolerance.

Table 1: Representative Substrate Scope in Photoredox/Nickel Catalyzed Sulfonylation

This table illustrates typical coupling partners for a sodium sulfinate reagent in a dual catalytic system, demonstrating the method's versatility.

| Coupling Partner (Aryl Halide) | Sulfone Product | Typical Yield |

| 4-Iodoacetophenone | 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | High |

| 4-Bromobenzonitrile | 4-(phenylsulfonyl)benzonitrile | Good |

| 3-Iodopyridine | 3-(Phenylsulfonyl)pyridine | Good |

| Methyl 4-bromobenzoate | Methyl 4-(phenylsulfonyl)benzoate | High |

| 1-Bromo-4-vinylbenzene | 1-((4-vinylphenyl)sulfonyl)benzene | Moderate |

Electrochemical Transformations for Sustainable Synthesis

Electrosynthesis has gained prominence as a sustainable and green chemical methodology, as it uses electricity instead of chemical oxidants or reductants. researchgate.neteurekaselect.com this compound is an ideal substrate for electrochemical transformations.

By applying an electric current in a simple undivided cell, sodium arenesulfinates can be easily oxidized at the anode to generate sulfonyl radicals. researchgate.nettandfonline.com This process avoids the need for metal catalysts or external chemical oxidants, representing an environmentally benign approach. tandfonline.comrsc.org The generated sulfonyl radical is a versatile intermediate that can be trapped by a variety of coupling partners, such as alkenes, alkynes, amines, and phenols, that are present in the electrochemical cell. acs.orgacs.orgorganic-chemistry.org

This methodology has been successfully applied to synthesize a range of valuable sulfur-containing compounds, including:

Vinyl and Alkyl Sulfones: From the reaction with olefins. acs.org

Sulfonamides: From the reaction with amines. acs.org

Arylsulfonate Esters: From the reaction with phenols. organic-chemistry.orgnih.gov

Thiosulfonates: From the reaction with thiols. researchgate.net

These electrochemical methods are often performed at room temperature, show broad substrate scope, and are scalable, highlighting their potential for cleaner chemical manufacturing. acs.orgorganic-chemistry.org

Electrocatalytic Redox Reactions

The application of electrochemistry in organic synthesis represents a paradigm shift towards more sustainable and controlled chemical transformations. This compound, as a member of the sodium arenesulfinates class, is an exemplary precursor for sulfonyl radicals under electrochemical conditions. rsc.orgresearchgate.net These reactions harness electricity to drive redox processes, offering a clean and efficient alternative to conventional methods that often rely on stoichiometric chemical oxidants.

In a typical electro-oxidative process, sodium arenesulfinates undergo oxidation at an anode to generate highly reactive sulfonyl radical intermediates. researchgate.netresearchgate.netorganic-chemistry.org This process avoids the need for external chemical oxidants, which simplifies reaction workup and reduces chemical waste. acs.orgtandfonline.com The generated 3-fluorobenzenesulfonyl radical can then participate in a variety of bond-forming reactions.

Several key transformations have been developed utilizing this electrocatalytic approach:

Synthesis of Aryl Sulfones: A practical and sustainable method for synthesizing arylsulfonate esters involves the electro-oxidative coupling of phenols with sodium arenesulfinates. acs.org This reaction proceeds under mild conditions without any additional oxidants, providing good to excellent yields of the desired products. acs.org

Synthesis of Vinyl and Alkyl Sulfones: The electrochemical synthesis of vinyl, alkyl, and allyl sulfones from olefins and sodium sulfinates has been successfully demonstrated. researchgate.netorganic-chemistry.org These reactions often occur at room temperature in an undivided cell using simple graphite (B72142) electrodes, highlighting the operational simplicity of the method. organic-chemistry.org

Decarboxylative Sulfonylation: Arylacetylenic sulfones can be synthesized through an electro-oxidative decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates. tandfonline.com This protocol provides a metal-free and oxidant-free route to these valuable compounds. tandfonline.com

The general mechanism for these transformations involves the initial oxidation of the sulfinate anion at the anode to produce a sulfonyl radical. This radical then adds to a coupling partner (like an alkene or alkyne) to form a new carbon-centered radical, which is subsequently oxidized to a carbocation and then neutralized to form the final sulfone product. organic-chemistry.org

Enhanced Selectivity and Atom Economy in Electrochemical Processes

A significant advantage of employing electrochemical methods with this compound is the enhancement of both selectivity and atom economy, two core principles of modern chemical synthesis. researchgate.nettandfonline.com

Atom Economy: Electrochemical syntheses are inherently atom-economical because they use electrons as a traceless reagent for oxidation, thereby eliminating the need for traditional chemical oxidants that would otherwise contribute to the waste stream. researchgate.netorganic-chemistry.orgtandfonline.com For instance, in the synthesis of sulfones from sulfides, conventional methods might use peroxides or metal-based oxidants, which generate byproducts. The electrochemical alternative bypasses these reagents entirely. researchgate.net The direct sulfonylation of phenols and the decarboxylative sulfonylation of carboxylic acids are prime examples of how this approach maximizes the incorporation of atoms from the starting materials into the final product. acs.orgtandfonline.com

Selectivity: Electrochemical methods can offer high levels of selectivity. For example, the electrochemical synthesis of alkenesulfonates from cinnamic acids has been shown to be highly regioselective, avoiding double bond translocation that can be an issue in other methods. nih.gov In the oxidation of complex molecules, electrochemical methods can provide greater chemoselectivity, preserving sensitive functional groups that might be affected by harsh chemical oxidants. researchgate.netccsenet.org The ability to fine-tune reaction conditions, such as electrode potential and current density, allows for a high degree of control over the reactive species generated, leading to improved product selectivity.

The following table summarizes key electrochemical reactions involving sodium arenesulfinates and their advantages:

| Reaction Type | Coupling Partner | Product | Key Advantages | Citations |

| Oxidative Sulfonylation | Phenols | Arylsulfonate Esters | Sustainable, mild conditions, no external oxidant. | acs.org |

| Radical Addition | Olefins/Alkenes | Vinyl/Alkyl Sulfones | High atom economy, avoids harmful oxidants, room temperature. | researchgate.netorganic-chemistry.org |

| Decarboxylative Sulfonylation | Arylacetylenic Acids | Arylacetylenic Sulfones | Metal-free, external oxidant-free, efficient. | tandfonline.com |

Contribution to Green Chemistry Principles and Sustainable Synthetic Routes

The use of this compound in modern synthetic protocols, particularly those involving electrochemistry and photocatalysis, aligns strongly with the principles of green chemistry. nih.gov These methods provide sustainable pathways to valuable organosulfur compounds, which are important in pharmaceuticals and materials science. rsc.orgnih.gov

The contributions of these synthetic routes to green chemistry can be summarized as follows:

Waste Prevention: By using electricity as the primary oxidizing agent, these methods significantly reduce or eliminate the formation of hazardous byproducts associated with traditional chemical oxidants. researchgate.netacs.org

Atom Economy: As previously discussed, the direct use of starting materials like this compound in electrochemical C-S bond formation leads to a high atom economy. nih.govrsc.org

Less Hazardous Chemical Syntheses: These routes avoid the use of toxic and hazardous reagents and solvents. researchgate.netorganic-chemistry.org The development of reactions in greener media, such as deep eutectic solvents, further enhances the environmental profile of sulfone synthesis. rsc.org

Energy Efficiency: Many electrochemical reactions can be conducted at ambient temperature and pressure, reducing the energy consumption compared to methods that require heating. researchgate.netorganic-chemistry.orgacs.org

Use of Renewable Feedstocks: While not directly related to the reagent itself, the development of sustainable synthetic routes encourages the broader use of starting materials derived from renewable sources. nih.gov

Catalysis: Electrochemical methods are a form of catalysis where electrons do the work of a chemical reagent. This approach is superior to stoichiometric reagents in terms of environmental impact. researchgate.net

The following table outlines how electrochemical sulfonylation using this compound meets several of the 12 Principles of Green Chemistry:

| Green Chemistry Principle | Application in Electrochemical Sulfonylation | Citations |

| 1. Prevention | Eliminates waste from spent chemical oxidants. | researchgate.netacs.org |

| 2. Atom Economy | High incorporation of reactant atoms into the final product. | nih.govrsc.org |

| 3. Less Hazardous Synthesis | Avoids toxic heavy metals and harsh oxidants. | researchgate.netorganic-chemistry.orgtandfonline.com |

| 6. Design for Energy Efficiency | Reactions often proceed at room temperature and pressure. | organic-chemistry.orgacs.org |

| 9. Catalysis | Electrons act as a catalyst, superior to stoichiometric reagents. | researchgate.net |

Emerging Research Directions and Future Perspectives in Sodium 3 Fluorobenzenesulfinate Chemistry

Expansion of Substrate Scope and Enhanced Functional Group Tolerance

Recent research has significantly broadened the applicability of sodium sulfinates, including the 3-fluoro derivative, by demonstrating their compatibility with a wider range of substrates and functional groups. nih.govresearchgate.net The development of new catalytic systems has been instrumental in this expansion. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of diarylmethanes from sodium sulfinates and benzyl (B1604629) chlorides. nih.gov This method has proven effective for various aromatic sodium sulfinates, showcasing the potential for creating diverse molecular architectures. nih.gov

Furthermore, advancements in photoredox/nickel dual catalysis have enabled the efficient sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov This approach exhibits excellent functional group tolerance, accommodating even less reactive aryl chlorides. nih.gov The ability to couple sodium sulfinates with a broad spectrum of electrophilic partners under mild conditions opens up new avenues for the synthesis of complex molecules. nih.govnih.gov Researchers are actively exploring the limits of this expanded scope, aiming to include even more challenging substrates and further enhance the tolerance of sensitive functional groups. The development of protocols that are robust and applicable to a wide array of chemical environments remains a key focus. nih.gov

Table 1: Examples of Expanded Substrate Scope in Reactions Involving Sodium Sulfinates

| Reaction Type | Coupling Partners | Catalyst System | Key Advantages |

| Desulfinative Cross-Coupling | Sodium sulfinates and benzyl chlorides | Palladium-based | Synthesis of diarylmethanes |

| Sulfonylation | Sodium sulfinates and aryl/heteroaryl/vinyl halides | Photoredox/Nickel dual catalysis | Broad substrate scope, room temperature conditions, high functional group tolerance |

| Radical Disproportionate Coupling | Sodium arylsulfinates | BF₃·OEt₂ | Synthesis of symmetrical and unsymmetrical thiosulfonates, good functional group tolerance |

Development of Enantioselective and Diastereoselective Transformations Involving Chiral Sulfinate Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. acs.org A significant frontier in the chemistry of sulfinates is the development of stereoselective transformations. While the direct use of achiral sodium 3-fluorobenzenesulfinate does not induce chirality, its derivatives can be employed in asymmetric synthesis. The focus is on creating chiral sulfinates and sulfoxides, which can then act as chiral auxiliaries or participate in stereoselective reactions. nih.govacs.org

Methods for the enantioselective synthesis of chiral sulfinates are being actively investigated. nih.gov One approach involves the reaction of sulfinyl chlorides with alcohols in the presence of chiral diamines, which has shown promising results in achieving enantioselectivity. nih.gov Although this specific example does not use this compound directly as a starting material, it highlights the strategies being developed to access chiral sulfinates that could be analogous to it. The development of catalytic asymmetric methods for the synthesis of chiral sulfinates from prochiral starting materials is a major goal. acs.org

Furthermore, diastereoselective reactions involving sulfinate derivatives are also a key area of research. For instance, the diastereoselective synthesis of a key component of histone deacetylase (HDAC) inhibitors has been achieved in flow chemistry, demonstrating the potential for precise stereochemical control in complex molecule synthesis. nih.gov Future work in this area will likely focus on developing more efficient and highly selective catalytic systems for both enantioselective and diastereoselective transformations, enabling the synthesis of a wider range of stereochemically defined molecules.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of synthetic methods with modern technologies like flow chemistry and high-throughput screening is transforming the landscape of chemical synthesis. sailife.com Flow chemistry, or continuous flow processing, offers several advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for automation and scalability. nih.govsailife.com

The principles of flow chemistry are being applied to reactions involving sulfinate derivatives to improve efficiency and safety. nih.gov For example, the continuous flow synthesis of various compounds has been demonstrated, showcasing the potential for producing materials on a larger scale with greater control over reaction parameters. sailife.com The ability to precisely control reaction time and temperature in a flow reactor can lead to higher yields and purities, minimizing the formation of byproducts. nih.gov

High-throughput synthesis methodologies, which allow for the rapid screening of reaction conditions and catalysts, are also being explored in the context of sulfinate chemistry. These techniques can accelerate the discovery of new reactions and the optimization of existing ones. The combination of flow chemistry and high-throughput screening presents a powerful platform for the rapid development and scale-up of processes involving this compound and its derivatives. Future research will likely see a greater adoption of these technologies to explore the full potential of this versatile reagent in an automated and efficient manner.

Advanced Analytical Techniques for Real-time Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced analytical techniques are playing an increasingly important role in providing real-time monitoring of reactions and elucidating complex mechanistic pathways.

For reactions involving sodium sulfinates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used for product characterization and reaction monitoring. nih.govbldpharm.com These methods provide valuable information about the progress of a reaction, the formation of intermediates, and the identity of byproducts.

More advanced techniques, such as in-situ infrared (IR) spectroscopy and Raman spectroscopy, can provide real-time information about the concentration of reactants, products, and intermediates as the reaction proceeds. This data is invaluable for kinetic studies and for optimizing reaction conditions. Computational chemistry and density functional theory (DFT) calculations are also being employed to model reaction pathways and to gain a deeper understanding of the electronic effects that govern the reactivity of compounds like this compound. The synergy between experimental and computational approaches is expected to provide significant insights into the mechanisms of reactions involving sulfinates, paving the way for the rational design of new and improved synthetic methodologies.

Q & A

Q. Experimental Design :

Prepare buffered solutions (pH 2–12).

Monitor degradation via HPLC-UV at 254 nm over 72 hours.

Use Arrhenius plots to extrapolate shelf-life .

Basic Question: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (fluorides can penetrate latex) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonate aerosols .

- Waste disposal : Neutralize with calcium hydroxide before disposal to immobilize fluoride ions .

Advanced Question: How can researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

Discrepancies often stem from:

- Model organism variability : Rodent vs. zebrafish metabolize fluorinated compounds differently .

- Dosage metrics : Normalize toxicity data to body surface area (mg/m²) rather than body weight .

- Endpoint selection : Acute vs. chronic exposure studies require distinct biomarkers (e.g., liver enzymes vs. genomic instability) .

Recommendation : Conduct meta-analyses using PRISMA guidelines to reconcile conflicting studies .

Basic Question: What role does this compound play in cross-disciplinary applications (e.g., materials science vs. medicinal chemistry)?

Methodological Answer:

- Materials science : Acts as a sulfonating agent for polymer electrolytes in lithium-ion batteries; optimize via cyclic voltammetry .

- Medicinal chemistry : Precursor for fluorinated sulfonamide drugs; assess bioactivity via in vitro kinase inhibition assays .

Data Integration : Cross-reference patent databases (e.g., USPTO) with academic journals to identify novel applications .

Advanced Question: What computational tools are most effective for predicting the reactivity of this compound in complex reaction systems?

Methodological Answer:

- Molecular dynamics (MD) : Simulate solvation effects in mixed solvents (e.g., water-DMSO) .

- Machine learning (ML) : Train models on existing sulfonate reaction datasets to predict regioselectivity .

- Docking studies : For biological applications, use AutoDock Vina to screen sulfonate-protein interactions .

Basic Question: How can researchers validate the purity of this compound batches?

Methodological Answer:

- Elemental analysis : Confirm C, H, S, and F content within ±0.3% of theoretical values .

- HPLC-MS : Detect trace impurities (e.g., unreacted sulfonic acid) with a C18 column and 0.1% formic acid mobile phase .

- Karl Fischer titration : Ensure water content < 0.5% w/w .

Advanced Question: What strategies mitigate confounding variables in studies exploring this compound’s environmental persistence?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.